molecular formula C12H12FN3 B1317472 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine CAS No. 916423-52-4

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

Cat. No. B1317472
M. Wt: 217.24 g/mol
InChI Key: VCEDOGBTSALKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine” is a chemical compound with the molecular formula C12H12FN3 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine” includes a pyrazole bound to a phenyl group . The InChI string for this compound is InChI=1S/C12H12FN3/c13-9-3-1-8 (2-4-9)12-10-7-14-6-5-11 (10)15-16-12/h1-4,14H,5-7H2, (H,15,16) . The Canonical SMILES for this compound is C1CNCC2=C1NN=C2C3=CC=C (C=C3)F .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine” is 217.24 g/mol . The computed properties include a XLogP3-AA of 1.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 217.10152556 g/mol, Monoisotopic Mass of 217.10152556 g/mol, and Topological Polar Surface Area of 40.7 Ų .

Scientific Research Applications

Molecular Conformations and Interactions

  • The compound exhibits intriguing molecular conformations and hydrogen bonding patterns. In related structures, the reduced pyridine ring adopts a half-chair conformation, with various substituents influencing molecular conformations and interactions through hydrogen bonding and π-π interactions (Sagar et al., 2017).

Synthetic Applications

  • The compound is involved in versatile synthetic pathways, including unexpected reactions and three-component couplings, which are crucial for creating various pyrazolo[4,3-C]pyridine derivatives and other fused pyridine systems, indicating its utility in combinatorial chemistry and scaffold decoration (Almansa et al., 2008).

Antihypertensive and Cardiovascular Studies

  • Pyrazolo[4,3-c]pyridines, including structures related to 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine, have shown potential in cardiovascular research, indicating their role in antihypertensive studies and potential therapeutic applications (Winters et al., 1985).

Anticorrosive Properties

  • Derivatives of pyrazolo[4,3-C]pyridine have been studied for their anticorrosive properties on various metals, suggesting their potential application in material sciences and engineering (Dandia et al., 2013).

Antiproliferative and Anticancer Activity

  • Pyrazolo[4,3-C]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential in anticancer drug development (Razmienė et al., 2021).

Antimicrobial and Antituberculosis Activity

  • The compound and its derivatives have shown antimicrobial activities, with specific derivatives being potent against Mycobacterium tuberculosis, indicating their potential in addressing antibiotic resistance and treating tuberculosis (Samala et al., 2013).

Safety And Hazards

The safety data sheet for this compound suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

While specific future directions for “3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine” are not mentioned in the literature, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEDOGBTSALKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919612
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

CAS RN

87642-31-7, 916423-52-4
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87642-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.